molecular formula C20H28FN3O3 B4154075 N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B4154075
M. Wt: 377.5 g/mol
InChI Key: BCRTZLQSYSBEOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, an ethyl group, a tetrahydrofuran group, a carbonyl group, and a diazepan group. These groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (diazepan ring). The presence of these groups would likely result in a variety of intermolecular interactions, potentially including hydrogen bonding, dipole-dipole interactions, and London dispersion forces .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its electronegativity and polarity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities at high doses .

Future Directions

Future research on this compound could involve further elucidating its properties, optimizing its synthesis, and determining its potential applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c21-17-6-4-16(5-7-17)8-9-22-19(25)15-23-10-2-11-24(13-12-23)20(26)18-3-1-14-27-18/h4-7,18H,1-3,8-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRTZLQSYSBEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

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